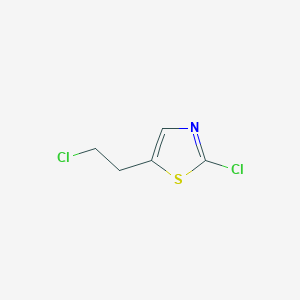![molecular formula C15H18N4O6 B13578861 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidine ring, a nitroethyl group, and a hydroxy-methoxyphenyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Hantzsch condensation reaction, where two equivalents of methyl-3-aminocrotonate react with methoxybenzaldehyde to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: These compounds share similar heterocyclic structures and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities.
Curcumin Analogues: Compounds with similar phenolic structures, used in various therapeutic applications.
Uniqueness
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H18N4O6 |
|---|---|
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
6-amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O6/c1-17-13(16)12(14(21)18(2)15(17)22)9(7-19(23)24)8-4-5-10(20)11(6-8)25-3/h4-6,9,20H,7,16H2,1-3H3 |
InChI-Schlüssel |
RHCOXNFZNVLUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC(=C(C=C2)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
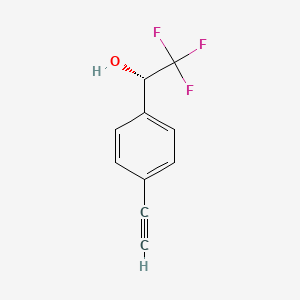
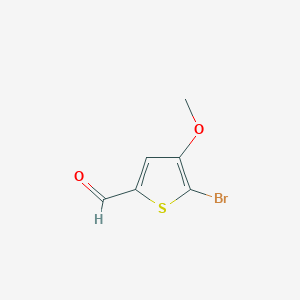
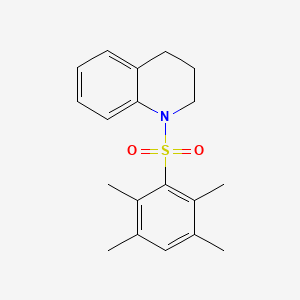

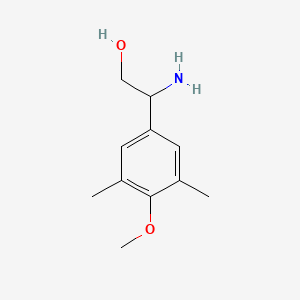
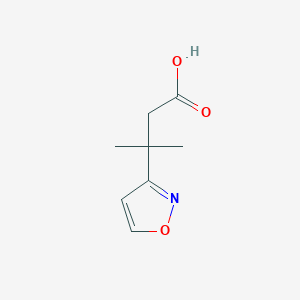
![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
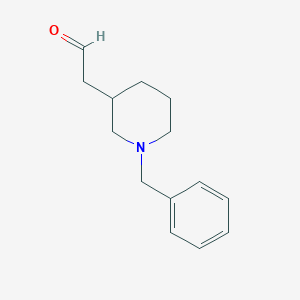


![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
